![molecular formula C8H7ClN2O B1409609 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol CAS No. 1395040-91-1](/img/structure/B1409609.png)
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol
Overview
Description
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a chemical compound with the formula C₈H₇ClN₂O. It has a molecular weight of 182.61 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol consists of a benzimidazole core, which is a fused benzene and imidazole ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position .Physical And Chemical Properties Analysis
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol is a solid at room temperature. It should be stored sealed in a dry environment .Scientific Research Applications
Synthesis of Antifungal Agents
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol plays a role in the synthesis of azole antifungal agents. A study detailed the synthesis of a new class of azole antifungals involving the ring contraction of related compounds in the presence of imidazole, forming products with potential antifungal properties (RaneDinanath et al., 1988).
Antitumor Activities and Molecular Modeling
Research has shown that derivatives of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol have been synthesized and evaluated for antitumor activities. A study synthesized novel compounds and evaluated them against colon, breast, and cervical cancer cell lines, showing significant cytotoxic activity. Molecular docking studies were carried out to evaluate the binding mode of these compounds (Tomorowicz et al., 2020).
Quantum-chemical and X-ray Diffraction Studies
Quantum-chemical, IR, NMR, and X-ray diffraction studies have been conducted on derivatives of 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol. These studies provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, contributing to a better understanding of the compound's properties (Özdemir et al., 2011).
Synthesis of Benzimidazole-Thiazole Derivatives as Anticancer Agents
Derivatives involving 6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol have been synthesized for potential use as anticancer agents. Research has shown the synthesis of benzimidazole-thiazole derivatives and their promising anticancer activity against HepG2 and PC12 cancerous cell lines (Nofal et al., 2014).
Potential Non-linear Optical (NLO) Materials
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol derivatives have been studied for their potential as non-linear optical (NLO) materials. A study synthesized and characterized such derivatives, indicating significant values of molecular hyperpolarizabilities and suggesting their potential application in various NLO devices (Manikandan et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial populations, controlling the production of virulence traits and antibiotic resistance mechanisms .
Mode of Action
It’s worth noting that related compounds have been found to inhibit quorum sensing (qs), a cell-to-cell signaling mechanism used by bacterial populations .
Biochemical Pathways
Compounds with similar structures have been found to affect the las, rhl, and pseudomonas quinolone system (pqs) in pseudomonas aeruginosa . These systems produce signal molecules, known as autoinducers (AIs), which activate their corresponding receptor proteins and form complexes which in turn induce the transcription of AI biosynthetic genes as well as those that code for numerous virulence factors .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Action Environment
It is known that the compound should be stored in a dry, room temperature environment .
properties
IUPAC Name |
6-chloro-2-methyl-1H-benzimidazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-4-10-6-2-5(9)3-7(12)8(6)11-4/h2-3,12H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUPYBKZCJCNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methyl-1H-benzo[d]imidazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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